Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-
Overview
Description
It has shown a potent serum cholesterol-lowering effect in normolipidaemic healthy male volunteers . This compound has been studied extensively in both in vitro and in vivo settings for its potential therapeutic applications.
Preparation Methods
The synthesis of YM-16638 involves multiple steps, starting with the preparation of the core thiadiazole structure. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Core: The thiadiazole core is synthesized through the reaction of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxypropyl Group: The phenoxypropyl group is introduced through nucleophilic substitution reactions, where the thiadiazole core reacts with halogenated phenoxypropyl derivatives.
Final Functionalization:
Industrial production methods for YM-16638 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
YM-16638 undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The acetyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxypropyl group can undergo nucleophilic substitution reactions, where the leaving group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include ketones, alcohols, and substituted phenoxypropyl derivatives .
Scientific Research Applications
YM-16638 has been extensively studied for its scientific research applications, including:
Biology: YM-16638 is used to investigate the role of leukotriene D4 receptors in various biological processes, including inflammation and immune response.
Medicine: The compound has shown potential as a hypocholesterolemic agent, making it a candidate for the development of cholesterol-lowering drugs. It has also been studied for its potential use in treating asthma and other respiratory diseases.
Industry: YM-16638 can be used in the development of new materials with specific properties, such as improved stability and reactivity
Mechanism of Action
YM-16638 exerts its effects by acting as a leukotriene D4 receptor antagonist. It binds to the cysteinyl leukotriene receptor 1 (CysLT1), blocking the action of leukotriene D4, a potent mediator of inflammation. This inhibition leads to a reduction in inflammatory responses and a decrease in serum cholesterol levels. The compound also inhibits cholesterol biosynthesis by decreasing the activity of key enzymes involved in the biosynthesis pathway, such as HMG-CoA reductase, mevalonate kinase, and farnesyl pyrophosphate synthase .
Comparison with Similar Compounds
YM-16638 is unique compared to other leukotriene receptor antagonists due to its dual action as both a leukotriene D4 receptor antagonist and a cholesterol biosynthesis inhibitor. Similar compounds include:
Montelukast: A leukotriene receptor antagonist used primarily for the treatment of asthma.
Zafirlukast: Another leukotriene receptor antagonist used for asthma management.
Pranlukast: A cysteinyl leukotriene receptor-1 antagonist used to reduce bronchospasm in asthmatics.
While these compounds primarily target leukotriene receptors to manage asthma, YM-16638’s additional hypocholesterolemic effect makes it a unique candidate for broader therapeutic applications .
Properties
CAS No. |
104073-72-5 |
---|---|
Molecular Formula |
C18H22N2O5S3 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23) |
InChI Key |
RRUNJEUMTFLLDY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |
Appearance |
Solid powder |
104073-72-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetic acid YM 16638 YM 638 YM-16638 YM-638 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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